molecular formula C18H18N4O6 B10924873 Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate

Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate

Cat. No.: B10924873
M. Wt: 386.4 g/mol
InChI Key: RPANHISXBFBPSU-UHFFFAOYSA-N
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Description

Methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate is a complex organic compound with the molecular formula C18H18N4O6. It is known for its unique structure, which includes a benzoate ester linked to a pyrimidinylamino group through an ethoxy and butanoyl bridge .

Preparation Methods

The synthesis of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate typically involves multiple steps. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidinylamino group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl]amino]benzoate

InChI

InChI=1S/C18H18N4O6/c1-27-17(26)12-5-2-3-6-13(12)21-14(23)7-8-16(25)28-11-15(24)22-18-19-9-4-10-20-18/h2-6,9-10H,7-8,11H2,1H3,(H,21,23)(H,19,20,22,24)

InChI Key

RPANHISXBFBPSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)NC2=NC=CC=N2

Origin of Product

United States

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